REACTION_SMILES
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[C:11]([CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17])(=[O:18])[O:19][CH2:20][CH3:21].[CH3:1][O:2][c:3]1[c:4]([CH:5]=[O:6])[cH:7][cH:8][cH:9][cH:10]1>>[CH3:1][O:2][c:3]1[c:4]([CH:5]=[C:12]([C:11](=[O:18])[O:19][CH2:20][CH3:21])[C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:7][cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=Cc1ccccc1OC)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |